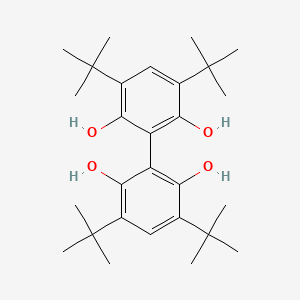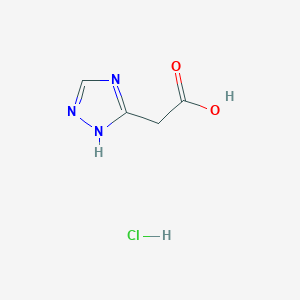
2-Methyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acid hydrochloride, also known as MQCA, is a heterocyclic organic compound that has been widely studied for its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in scientific research.
Wirkmechanismus
The mechanism of action of 2-Methyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acid hydrochloride is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. 2-Methyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acid hydrochloride has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the nervous system.
Biochemical and Physiological Effects:
Studies have shown that 2-Methyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acid hydrochloride has various biochemical and physiological effects on the body. It has been found to reduce oxidative stress and inflammation, which are involved in the development of many diseases. Additionally, 2-Methyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acid hydrochloride has been shown to increase the levels of certain neurotransmitters in the brain, which may be beneficial in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
2-Methyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acid hydrochloride has several advantages for lab experiments, including its stability and solubility in water. It is also relatively easy to synthesize compared to other compounds. However, one limitation of using 2-Methyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acid hydrochloride in lab experiments is its potential toxicity, which can vary depending on the concentration used.
Zukünftige Richtungen
There are several future directions for the study of 2-Methyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acid hydrochloride. One direction is to further investigate its potential therapeutic applications in cancer treatment, neuroprotection, and antimicrobial activity. Additionally, more research is needed to fully understand the mechanism of action of 2-Methyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acid hydrochloride and its effects on the body. Finally, further studies are needed to determine the optimal dosage and potential side effects of 2-Methyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acid hydrochloride in humans.
Conclusion:
2-Methyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acid hydrochloride is a heterocyclic organic compound that has shown promising results in scientific research for its potential therapeutic applications. Its synthesis method is complex, but it has several advantages for lab experiments. Studies have shown that 2-Methyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acid hydrochloride has the ability to inhibit cancer cell growth, induce apoptosis, and have neuroprotective properties. However, more research is needed to fully understand its mechanism of action and potential side effects in humans.
Synthesemethoden
2-Methyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acid hydrochloride can be synthesized using various methods, including the Pictet-Spengler reaction, which involves the condensation of an amino acid and an aldehyde. Another method involves the reaction of 2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid with acetic anhydride and phosphorus pentoxide. The synthesis of 2-Methyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acid hydrochloride is a complex process that requires careful attention to detail and specialized equipment.
Wissenschaftliche Forschungsanwendungen
2-Methyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acid hydrochloride has been studied for its potential therapeutic applications in various fields, including cancer treatment, neuroprotection, and antimicrobial activity. Studies have shown that 2-Methyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acid hydrochloride has the ability to inhibit cancer cell growth and induce apoptosis in cancer cells. It has also been found to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, 2-Methyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acid hydrochloride has shown antimicrobial activity against various bacterial and fungal strains.
Eigenschaften
IUPAC Name |
2-methyl-5-oxo-7,8-dihydro-6H-quinoline-4-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3.ClH/c1-6-5-7(11(14)15)10-8(12-6)3-2-4-9(10)13;/h5H,2-4H2,1H3,(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXDUUERQCXKXDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=N1)CCCC2=O)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acid hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[(2-{[(4-nitrophenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate](/img/structure/B2959526.png)


![(E)-3-(dimethylamino)-1-[3-(3-methoxyphenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one](/img/structure/B2959532.png)


![7-Oxa-1-azaspiro[4.5]decane](/img/structure/B2959536.png)




![N-(3,5-dimethylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2959547.png)

